molecular formula C9H19ClN2O4S B2378014 Tert-butyl N-[2-[chlorosulfonyl(methyl)amino]ethyl]-N-methylcarbamate CAS No. 765961-86-2

Tert-butyl N-[2-[chlorosulfonyl(methyl)amino]ethyl]-N-methylcarbamate

Cat. No.: B2378014
CAS No.: 765961-86-2
M. Wt: 286.77
InChI Key: LVLYEMVCGBCDCB-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-[chlorosulfonyl(methyl)amino]ethyl]-N-methylcarbamate is a chemical compound with the molecular formula C9H19ClN2O4S and a molecular weight of 286.78 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a chlorosulfonyl group, and a carbamate group. It is used in various scientific research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-[chlorosulfonyl(methyl)amino]ethyl]-N-methylcarbamate typically involves multiple steps. One common method starts with the reaction of tert-butyl carbamate with 2-chloroethylamine hydrochloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-[chlorosulfonyl(methyl)amino]ethyl]-N-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a sulfonamide derivative, while reduction can produce a simpler carbamate compound .

Scientific Research Applications

Tert-butyl N-[2-[chlorosulfonyl(methyl)amino]ethyl]-N-methylcarbamate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-[chlorosulfonyl(methyl)amino]ethyl]-N-methylcarbamate involves its reactivity with various nucleophiles and electrophiles. The chlorosulfonyl group is particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both a chlorosulfonyl and a carbamate group allows for versatile chemical transformations and interactions .

Properties

IUPAC Name

tert-butyl N-[2-[chlorosulfonyl(methyl)amino]ethyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19ClN2O4S/c1-9(2,3)16-8(13)11(4)6-7-12(5)17(10,14)15/h6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLYEMVCGBCDCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCN(C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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